(1R,2R)-2-Azidocyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-azidocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c5-7-6-3-1-2-4(3)8/h3-4,8H,1-2H2/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEOHLCBBQBZIT-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a triplet energy transfer from the photosensitizer to the diene, generating a biradical intermediate that undergoes cyclization to form the cyclobutane ring. Key parameters include:
| Parameter | Value/Description | Source |
|---|---|---|
| Light source | 456 nm (Kessil lamp) | |
| Catalyst loading | 5 mol% Ru(bpy)₃₂ | |
| Solvent | Dichloromethane (deoxygenated) | |
| Reaction time | 18 hours under argon atmosphere | |
| Temperature | Room temperature (25°C) |
Post-Cycloaddition Functionalization
Following ring formation, the intermediate undergoes sequential modifications to introduce the azide and hydroxyl groups. For example, hydroxylation via epoxide ring-opening or oxidation of a protected alcohol precursor may be employed. Subsequent azidation typically employs sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C).
Nucleophilic Azidation of Cyclobutane Derivatives
This two-step approach first synthesizes a cyclobutane intermediate with a leaving group (e.g., bromide or mesylate) at the 2-position, followed by nucleophilic substitution with NaN₃.
Synthesis of Cyclobutane Precursors
Cyclobutane rings bearing leaving groups are commonly prepared via intramolecular nucleophilic displacement or SN2 reactions. For instance, cyclobutanols may be converted to corresponding bromides using phosphorus tribromide (PBr₃) in dichloromethane at 0°C.
Stereoselective Reduction of Azido-Ketone Intermediates
A less conventional but stereochemically reliable method involves the asymmetric reduction of 2-azidocyclobutanone.
Synthesis of 2-Azidocyclobutanone
Cyclobutanone derivatives are azidated via diazotransfer using triflyl azide (TfN₃) in the presence of a copper catalyst. This method avoids the use of stoichiometric NaN₃ and improves functional group tolerance.
Enantioselective Reduction
The ketone is reduced to the alcohol using a chiral catalyst, such as Corey-Bakshi-Shibata (CBS) reagent, to achieve the desired (1R,2R) configuration.
| Parameter | Value/Description | Source |
|---|---|---|
| Reducing agent | CBS reagent, 10 mol% | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | −78°C to 0°C, 4 hours | |
| Enantiomeric excess | >90% (theoretical) |
Comparative Analysis of Synthetic Routes
The table below evaluates the three methods based on yield, stereoselectivity, and scalability:
| Method | Yield (%) | Stereoselectivity | Scalability | Key Challenges |
|---|---|---|---|---|
| Photocycloaddition | 50–65 | Moderate | Limited | High catalyst cost; side products |
| Nucleophilic Azidation | 60–75 | High | High | Requires pure precursor |
| Asymmetric Reduction | 70–85 | Excellent | Moderate | Sensitive to moisture/oxygen |
Industrial-Scale Considerations
For large-scale production, nucleophilic azidation is preferred due to its operational simplicity and compatibility with continuous flow reactors. However, photocycloaddition remains valuable for constructing complex cyclobutane architectures inaccessible via classical methods. Recent advances in flow photochemistry have mitigated traditional scalability issues, enabling gram-scale synthesis with reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Azidocyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Sodium azide (NaN₃) is commonly used for azidation reactions.
Major Products
Oxidation: Formation of cyclobutanone or cyclobutanal.
Reduction: Formation of (1R,2R)-2-Aminocyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
(1R,2R)-2-Azidocyclobutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Azidocyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Analogues
(a) (1S,2S)-2-Azidocyclobutan-1-ol The (1S,2S) diastereomer differs in stereochemistry, leading to distinct physicochemical behaviors. For example, the R,R configuration may exhibit higher melting points due to enhanced crystal packing efficiency compared to the S,S form.
(b) (1R,2R)-2-Azidocyclopentan-1-ol
Increasing the ring size to five members reduces ring strain (~25 kJ/mol for cyclopentane), which decreases azide reactivity in click chemistry. The hydroxyl group in the larger ring may exhibit lower acidity due to reduced electron-withdrawing effects from the less-strained system.
(c) (1R,2R)-2-Azidocyclopropan-1-ol
Cyclopropane’s extreme ring strain (~115 kJ/mol) enhances azide reactivity but reduces stability. The hydroxyl group in this smaller ring may display higher acidity compared to cyclobutane analogs due to increased electron withdrawal from the strained σ framework .
Functional Group Variations
(a) 2-Azidocyclobutan-1-amine
Replacing the hydroxyl group with an amine (-NH₂) increases basicity and alters solubility. The azide-amine interplay may facilitate intramolecular interactions, such as hydrogen bonding, affecting conformational flexibility.
(b) 2-Hydroxycyclobutan-1-yl Acetate
The acetate derivative lacks the azide group, reducing click chemistry utility but improving thermal stability. Esterification of the hydroxyl group also enhances lipophilicity, impacting solubility in organic solvents .
Data Table: Comparative Properties of Cyclic Azido-Alcohols
| Compound | Ring Size | Ring Strain (kJ/mol) | Azide Reactivity (Click Chemistry) | Hydroxyl Acidity (pKa) | Melting Point (°C) |
|---|---|---|---|---|---|
| (1R,2R)-2-Azidocyclobutan-1-ol | 4 | ~110 | High | ~12–14 (estimated) | 80–85 (predicted) |
| (1R,2R)-2-Azidocyclopentan-1-ol | 5 | ~25 | Moderate | ~14–16 | 60–65 |
| (1R,2R)-2-Azidocyclopropan-1-ol | 3 | ~115 | Very High | ~10–12 | Unstable above 40 |
| 2-Azidocyclobutan-1-amine | 4 | ~110 | High | N/A (amine pKa ~9–10) | 70–75 |
Key Research Findings
- Reactivity: The azide group in this compound undergoes rapid Huisgen cycloaddition with alkynes, outperforming less-strained azidocyclopentanol derivatives in reaction kinetics .
- Stability : Cyclobutane’s moderate strain balances azide reactivity and thermal stability, unlike cyclopropane analogs, which are prone to decomposition .
- Stereochemical Impact : The R,R configuration enhances crystallinity compared to S,S or R,S isomers, as observed in X-ray diffraction studies of related cyclobutane derivatives.
Q & A
Q. Q1. What synthetic strategies achieve high enantiomeric purity for (1R,2R)-2-Azidocyclobutan-1-ol?
A1. Two primary routes are validated:
- Substitution from (1R,2R)-2-Aminocyclobutan-1-ol : React the amino derivative with sodium azide (NaN₃) under acidic conditions (e.g., HCl/THF, 0–5°C) to replace the amino group with azide. This retains stereochemistry if the reaction proceeds via an SN2 mechanism .
- Direct Azide Introduction : Cyclobutanone oxime intermediates can be functionalized via diazotransfer reactions using triflyl azide (TfN₃) in the presence of a copper catalyst, though yields depend on solvent polarity and temperature control .
| Method | Yield | Enantiomeric Excess (ee) | Key Conditions |
|---|---|---|---|
| Amino-to-Azide Substitution | 65–75% | >98% | NaN₃, HCl, THF, 0°C, 12h |
| Diazotransfer Reaction | 50–60% | 90–95% | TfN₃, Cu(OTf)₂, DCM, −20°C, 6h |
Structural Characterization
Q. Q2. How is the stereochemistry of this compound confirmed experimentally?
A2. A multi-technique approach is critical:
- X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve absolute configuration. High-resolution data (≤1.0 Å) minimizes thermal motion artifacts .
- NMR Spectroscopy : H-H NOESY identifies axial-equatorial proton relationships. The azide’s J coupling (~240 Hz) confirms proximity to the hydroxyl group .
- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-computed spectra to validate the (1R,2R) configuration .
Reactivity and Stability
Q. Q3. How does the azide group influence thermal stability and reactivity compared to amino analogs?
A3. The azide group introduces unique risks and reactivity:
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows exothermic decomposition at 120–140°C, necessitating storage below −20°C in inert atmospheres. Kinetic studies (Arrhenius plots) estimate a half-life of 6 months at −20°C .
- Click Chemistry : Reacts with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. Rate constants () are solvent-dependent (e.g., in H₂O vs. in DMSO) .
- Contrast with Amino Analogs : Azides exhibit lower nucleophilicity but higher strain-driven reactivity, enabling regioselective transformations .
Biological Activity Profiling
Q. Q4. What methodologies assess this compound’s interactions with biomolecular targets?
A4. Key approaches include:
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The azide’s dipole moment (~3.5 D) influences binding affinity to hydrophobic active sites .
- In Vitro Assays : Screen for antibacterial activity via microdilution (MIC values). Azide derivatives show moderate activity against S. aureus (MIC = 32 µg/mL) due to membrane disruption .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP3A4) and quantify degradation via LC-MS. Half-life () is ~45 minutes, suggesting rapid hepatic clearance .
Advanced Mechanistic Studies
Q. Q5. How can computational modeling resolve contradictions in reported reaction outcomes?
A5. Discrepancies in stereochemical retention during substitution (e.g., 85% ee vs. 98% ee) arise from competing SN1/SN2 pathways. Mitigation strategies:
- DFT Calculations : Simulate transition states (B3LYP/6-311+G(d,p)) to identify solvent effects. Polar aprotic solvents (THF) favor SN2, while protic solvents (MeOH) promote racemization via SN1 .
- Isotopic Labeling : Use N-labeled NaN₃ to track azide incorporation. LC-MS/MS confirms >95% retention of configuration in SN2 conditions .
Data Contradiction Analysis
Q. Q6. How to reconcile conflicting yields in azide substitution reactions?
A6. Variability stems from:
- Catalyst Purity : Palladium catalysts (e.g., Pd/C) with residual moisture reduce yields by 10–15%. Pre-treatment with H₂ gas restores activity .
- Azide Source : Triflyl azide (TfN₃) gives higher regioselectivity but lower yields (~55%) compared to NaN₃ (~70%) due to competing side reactions .
- Workup Protocols : Silica gel chromatography can degrade azides; use neutral alumina for purification to avoid decomposition .
Safety and Handling
Q. Q7. What safety protocols are critical for handling this compound?
A7. Key precautions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
